

1-Cyclopropyl-1,3-butanedione chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Cyclopropyl-1,3-butanedione**

Cat. No.: **B049227**

[Get Quote](#)

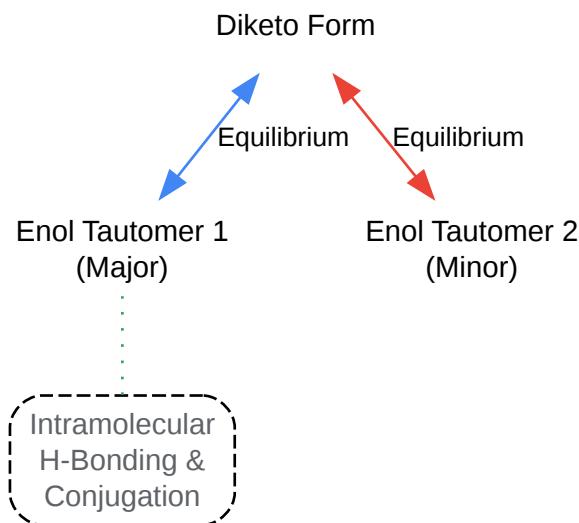
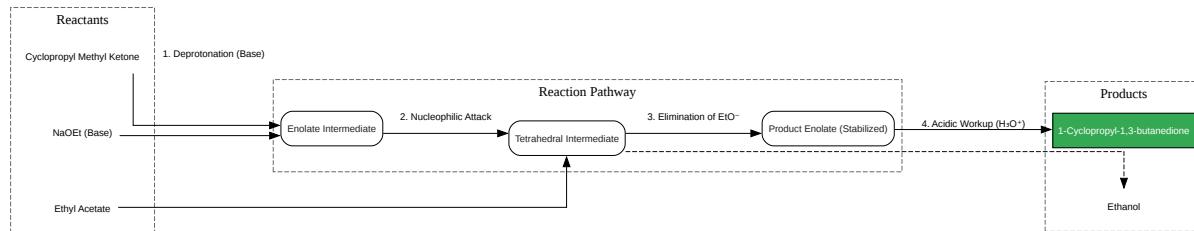
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **1-Cyclopropyl-1,3-butanedione**

Abstract

1-Cyclopropyl-1,3-butanedione is a versatile β -dicarbonyl compound that serves as a valuable intermediate in organic synthesis. The presence of a strained cyclopropyl ring adjacent to a ketone functionality, combined with the inherent reactivity of the 1,3-dicarbonyl moiety, imparts unique chemical properties and synthetic potential. This guide provides a comprehensive analysis of its physicochemical characteristics, a detailed protocol for its synthesis via Claisen condensation, an exploration of its critical keto-enol tautomerism, and a review of its spectroscopic signature and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in synthetic applications.

Core Physicochemical Properties

1-Cyclopropyl-1,3-butanedione, with the CAS number 21573-10-4, is typically a colorless to light yellow liquid with a distinct aroma.^[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and use in experimental design.



Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	[1] [2]
Molar Mass	126.15 g/mol	[1] [2]
Appearance	Colorless to light yellow oil/liquid	[1]
Boiling Point	68-70 °C at 12 Torr; 187-199 °C at 760 mmHg	[1] [3] [4]
Density	~1.10 g/cm ³ (predicted)	[1] [4]
Flash Point	70.1 °C	[1] [4]
Refractive Index	~1.476	[1]
pKa	9.63 ± 0.20 (predicted)	[1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	[1]

Synthesis via Claisen Condensation

The most direct and widely employed synthesis of **1-cyclopropyl-1,3-butanedione** is the Claisen condensation.[\[5\]](#)[\[6\]](#) This carbon-carbon bond-forming reaction occurs between an ester and an enolizable ketone in the presence of a strong base. In this specific case, cyclopropyl methyl ketone serves as the ketone component and ethyl acetate acts as both the reactant and the solvent.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α -carbon of cyclopropyl methyl ketone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the β -diketone product. The final deprotonation of the product by ethoxide is crucial as it forms a highly stabilized enolate, driving the equilibrium of the reaction forward. An acidic workup is required to neutralize the enolate and isolate the final product.

[Click to download full resolution via product page](#)

Caption: Keto-enol tautomeric equilibrium in **1-cyclopropyl-1,3-butanedione**.

The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl_3 , the enol form is predominant due to the favorability of the intramolecular hydrogen bond. In more polar, protic solvents like methanol-d_4 , the keto tautomer is favored as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol. [7]

Spectroscopic Characterization

Spectroscopic analysis provides definitive evidence for the structure and the tautomeric equilibrium.

- **^1H NMR Spectroscopy:** In a non-polar solvent, the spectrum is dominated by the enol form. Key signals include:
 - A broad signal far downfield (>15 ppm) for the intramolecularly hydrogen-bonded enolic proton.
 - A singlet around 5.5-6.0 ppm for the vinyl proton.
 - A singlet around 2.1 ppm for the methyl protons.
 - A complex multiplet in the upfield region (0.5-1.2 ppm) for the cyclopropyl protons. The minor keto form would show a singlet around 3.7 ppm for the active methylene (CH_2) protons flanked by the two carbonyls. The ratio of the tautomers can be calculated by comparing the integrals of the vinyl proton (enol) and the active methylene protons (keto).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear indicators of the tautomeric mixture:
 - Enol Form: A very broad O-H stretching band from $2500\text{-}3200\text{ cm}^{-1}$, a conjugated C=O stretching vibration around $1600\text{-}1640\text{ cm}^{-1}$, and a C=C stretching band around 1580 cm^{-1} .
 - Keto Form: Two distinct C=O stretching bands in the region of $1700\text{-}1740\text{ cm}^{-1}$. [8]
- **Mass Spectrometry:** Under electron ionization (EI), the mass spectrum would show a molecular ion (M^+) peak at $\text{m/z} = 126$. Key fragmentation pathways would likely involve the loss of a methyl radical ($\text{CH}_3\bullet$, $\text{m/z} = 111$), an acetyl group ($\text{CH}_3\text{CO}\bullet$, $\text{m/z} = 83$), or the cyclopropyl group ($\text{C}_3\text{H}_5\bullet$, $\text{m/z} = 85$).

Reactivity and Synthetic Applications

The dual functionality of **1-cyclopropyl-1,3-butanedione** makes it a highly useful synthetic building block. [1]

- Enolate Chemistry: The acidic methylene protons (in the keto form) are easily removed by a base to form a stable, nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, including alkylations and acylations.
- Heterocycle Synthesis: β -Diketones are classic precursors for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These motifs are common in pharmaceuticals and agrochemicals.
- Cyclopropyl Ring Reactivity: While the cyclopropyl ketone moiety is generally stable, the strained ring can undergo rearrangement or ring-opening under specific thermal, photochemical, or acidic conditions. [9] This provides an avenue for accessing more complex molecular scaffolds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-cyclopropyl-1,3-butanedione** presents several hazards.

- GHS Classification:
 - Causes skin irritation (H315). [2] * May cause an allergic skin reaction (H317). [2] * Very toxic to aquatic life with long-lasting effects (H410). [2] Handling Recommendations:
- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [1]* Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C). [1]

Conclusion

1-Cyclopropyl-1,3-butanedione is a synthetically valuable molecule whose chemical behavior is dominated by the interplay between its β -dicarbonyl functionality and its cyclopropyl substituent. Its straightforward synthesis via Claisen condensation and the predictable nature

of its keto-enol tautomerism make it a reliable building block. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements enables chemists to effectively utilize this compound for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

References

- **1-Cyclopropyl-1,3-butanedione** - ChemBK. (n.d.).
- 1-Cyclopropyl-butane-1,3-dione | C7H10O2. (n.d.). PubChem.
- Synthesis of **1-cyclopropyl-1,3-butanedione**. (n.d.). PrepChem.com.
- **1-Cyclopropyl-1,3-butanedione** (21573-10-4). (n.d.). Chemchart.
- First-generation route to cyclopropyl ketone 13. Reagents and conditions. (n.d.). ResearchGate.
- Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Encyclopedia.pub.
- Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure.
- Keto-Enol Tautomerism. (2024). Chemistry LibreTexts.
- ^1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl_3 (bottom). (n.d.). ResearchGate.
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
- Thermal Rearrangement of Cyclopropyl Ketones to Homoallylic Ketones. (1971). Journal of the American Chemical Society.
- ^1H NMR Spectrum (1D, 900 MHz, D_2O , predicted) (HMDB0031320). (n.d.). Human Metabolome Database.
- What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? (2018). Chemistry Stack Exchange.
- Method for preparing cyclopropyl methyl ketone by one-step method. (2021). Google Patents.
- Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook.
- Relative rates for Claisen condensation. (n.d.). ResearchGate.
- Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection. (1990). Carcinogenesis.
- Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β -dicarbonyl co. (n.d.). ResearchGate.
- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube.
- Claisen condensation. (n.d.). Wikipedia.
- ^1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Keto-enol tautomerism of cyclopropane-1,2-dione (6). (n.d.). ResearchGate.

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- Cyclopropyl methyl ketone | C5H8O. (n.d.). PubChem.
- **1-Cyclopropyl-1,3-butanedione**, CAS No. 21573-10-4. (n.d.). iChemical.
- 1,3-Butanedione, 1-phenyl-. (n.d.). NIST WebBook.
- Sample IR spectra. (n.d.). University of Calgary.
- 1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl). (n.d.). NIST WebBook.
- 2,3-Butanediol. (n.d.). NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclopropyl-1,3-butanedione (21573-10-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. ichemical.com [ichemical.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [1-Cyclopropyl-1,3-butanedione chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049227#1-cyclopropyl-1-3-butanedione-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com